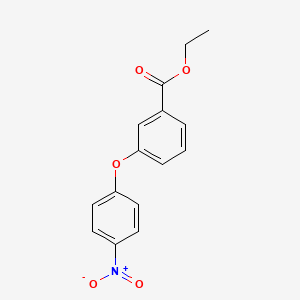

Ethyl 3-(4-nitrophenoxy)benzoate

描述

属性

分子式 |

C15H13NO5 |

|---|---|

分子量 |

287.27 g/mol |

IUPAC 名称 |

ethyl 3-(4-nitrophenoxy)benzoate |

InChI |

InChI=1S/C15H13NO5/c1-2-20-15(17)11-4-3-5-14(10-11)21-13-8-6-12(7-9-13)16(18)19/h3-10H,2H2,1H3 |

InChI 键 |

JCAOSRXYQRCNNW-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

科学研究应用

Chemical Properties and Reactivity

The chemical formula of ethyl 3-(4-nitrophenoxy)benzoate is , indicating that it contains 16 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The presence of the nitro group contributes to its biological activity and reactivity in synthetic organic chemistry. This compound can undergo various transformations, allowing it to serve as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Applications

- Antimicrobial Activity : this compound has been studied for its antibacterial and antifungal properties. Compounds with nitrophenyl groups are known to exhibit significant biological activities, making this compound a candidate for developing new antimicrobial agents. In laboratory tests, it has shown lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory and Antitumor Properties : Research indicates that derivatives of this compound may have anti-inflammatory effects and potential applications in cancer treatment. Studies on murine models have demonstrated that this compound can significantly reduce tumor sizes, suggesting its ability to induce apoptosis in cancer cells .

- Drug Development : The compound's ability to interact with biological macromolecules, such as DNA, positions it as a promising candidate for further drug development. Its structural features allow for modifications that could enhance its efficacy and reduce side effects .

Material Science Applications

- Polymer Synthesis : this compound can be utilized in synthesizing polymers with specific properties, such as improved thermal stability or enhanced optical characteristics. Its derivatives may be incorporated into polymer matrices to develop materials with tailored functionalities .

- Non-linear Optical Properties : Compounds similar to this compound have been investigated for their quadratic non-linear optical properties, which are essential in photonic applications. This aspect opens avenues for using such compounds in laser technology and optical devices .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited superior antimicrobial activity compared to standard antibiotics, with a lower MIC value.

Case Study 2: Antitumor Activity Assessment

A study involving murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological examinations revealed increased apoptosis in treated tumors, suggesting effective targeting of cancer cell survival mechanisms.

相似化合物的比较

Table 1: Key Properties of this compound and Analogues

*Physical states inferred from molecular weights and analogous compounds.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(4-nitrophenoxy)benzoate, and what critical parameters influence reaction efficiency?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where 4-nitrophenol reacts with ethyl 3-bromobenzoate under basic conditions. Alternatively, esterification of 3-(4-nitrophenoxy)benzoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) is employed. Key parameters include solvent polarity (e.g., DMF for SNAr reactions), temperature (reflux conditions for esterification), and stoichiometric control of reagents to minimize side products like diaryl ethers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodology :

- ¹H/¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (e.g., aromatic protons near the nitro group at δ 8.2–8.5 ppm). Ester carbonyls appear at ~168–170 ppm in ¹³C NMR .

- FT-IR : Stretching vibrations for NO₂ (~1520 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 316) and fragmentation patterns validate the structure .

Q. What are the typical purification methods for this compound, and how is purity assessed?

- Methodology : Recrystallization from ethanol or acetone removes unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers. Purity is assessed via HPLC (retention time matching) and melting point analysis (sharp range indicates high crystallinity) .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenoxy group influence the reactivity of the benzoate ester in nucleophilic substitution reactions?

- Methodology : The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution at the para position. Density Functional Theory (DFT) calculations reveal reduced electron density at the ester’s carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under alkaline conditions). Comparative studies with methoxy or methyl substituents show slower reaction kinetics due to electron-donating effects .

Q. What strategies are employed to resolve contradictions in crystallographic data when refining the structure of this compound derivatives?

- Twinning : Use the TWIN/BASF commands to model overlapping lattices.

- Disordered Groups : Apply restraints (e.g., DFIX, FLAT) to maintain chemically plausible geometries.

- Validation: R-factor convergence (<5%), Fourier difference maps, and Hirshfeld surface analysis ensure accuracy .

Q. How can computational methods predict the solvatochromic behavior of this compound in different solvents?

- Methodology : Time-Dependent DFT (TD-DFT) simulations correlate solvent polarity (via Kamlet-Taft parameters) with UV-Vis absorption shifts. Solvent-accessible surface area (SASA) analysis identifies dipole-dipole interactions in polar solvents (e.g., DMSO), causing bathochromic shifts. Experimental validation uses UV-Vis spectroscopy in solvents ranging from hexane to water .

Q. What role does the nitro group play in the supramolecular interactions of this compound in crystal packing?

- Methodology : X-ray diffraction reveals intermolecular interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。